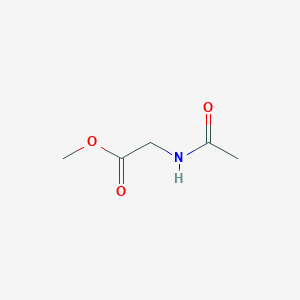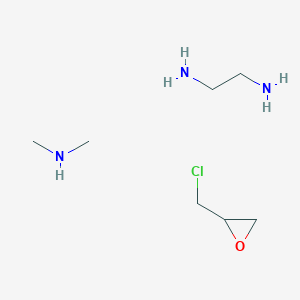
Methyl 2-acetamidoacetate
Overview
Description
Methyl 2-acetamidoacetate: is an organic compound with the molecular formula C₅H₉NO₃. It is a derivative of acetamidoacetic acid and is commonly used as an intermediate in organic synthesis. This compound is of significant interest due to its structural similarity to functional groups present in biologically active molecules.
Mechanism of Action
Mode of Action
It is known to undergo various chemical reactions, such as Michael reactions, when it interacts with other compounds .
Biochemical Pathways
Methyl 2-acetamidoacetate is involved in several biochemical pathways. It is known to undergo a series of reactions, including the formation of β-Dialkylamino-α-alanine and β-(N-heteroaryl)-α-alanine derivatives .
Result of Action
It is known to exhibit anti-inflammatory properties and is very effective against lipopolysaccharide (lps)-induced nitric oxide production .
Action Environment
It is known that the compound can form thermosensitive copolymers with methyl acrylate , suggesting that temperature may influence its action.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Methyl 2-acetamidopropionate: Methyl 2-acetamidoacetate can be synthesized by reacting methyl 2-acetamidopropionate with suitable reagents under controlled conditions.
Cyanoacetylation of Amines: Another method involves the cyanoacetylation of amines, where methyl cyanoacetate is treated with various substituted aryl or heteryl amines without solvent at room temperature.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Michael Addition: Methyl 2-acetamidoacetate undergoes Michael addition reactions, particularly with thiolates.
Cycloaddition Reactions: It can also participate in [2+2] cycloaddition reactions with ketene diethyl acetal to form cyclobutane cores.
Common Reagents and Conditions:
Thiolates: Used in Michael addition reactions.
Ketene Diethyl Acetal: Used in cycloaddition reactions.
Major Products:
Thiol-Michael Addition Products: These are formed when this compound reacts with thiolates.
Cyclobutane Derivatives: Formed from cycloaddition reactions with ketene diethyl acetal.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Methyl 2-acetamidoacetate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Anti-inflammatory Agent: It exhibits anti-inflammatory properties and is effective against lipopolysaccharide-induced nitric oxide production.
Industry:
Polymer Synthesis: this compound can form thermosensitive copolymers with methyl acrylate.
Comparison with Similar Compounds
Methyl 2-acetamidoacrylate: This compound is structurally similar and also participates in Michael addition reactions.
N-acetylalanine Methyl Ester: Another similar compound used in organic synthesis.
Uniqueness: Methyl 2-acetamidoacetate is unique due to its specific reactivity in Michael addition and cycloaddition reactions, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 2-acetamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-5(8)9-2/h3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNODQARGNZURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333754 | |
| Record name | Methyl acetylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-77-7 | |
| Record name | N-Acetylglycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-acetamidoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Methylthieno[3,4-b]pyridine](/img/structure/B19469.png)










